Bienvenue dans la boutique en ligne BenchChem!

Cropropamide-D6

Stable Isotope Dilution Mass Spectrometry Bioanalysis

Cropropamide-D6 (C₁₃H₁₈D₆N₂O₂, MW 246.38) is a stable isotope-labeled (SIL) analog of the respiratory stimulant cropropamide, the principal active component of prethcamide. Six hydrogen atoms of the parent compound (C₁₃H₂₄N₂O₂, MW 240.34) are replaced by deuterium, yielding a nominal mass shift of +6 Da.

Molecular Formula C₁₃H₁₈D₆N₂O₂
Molecular Weight 246.38
Cat. No. B1159928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCropropamide-D6
SynonymsN-[1-[(Dimethylamino)carbonyl]propyl]-N-propyl-2-butenamide-D6;  N-[1-(Dimethylcarbamoyl)propyl]-N-propylcrotonamide-D6;  Propylbutamide-D6
Molecular FormulaC₁₃H₁₈D₆N₂O₂
Molecular Weight246.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cropropamide-D6: Deuterated Internal Standard for LC-MS/MS Quantification of Cropropamide in Bioanalytical & Doping Control Workflows


Cropropamide-D6 (C₁₃H₁₈D₆N₂O₂, MW 246.38) is a stable isotope-labeled (SIL) analog of the respiratory stimulant cropropamide, the principal active component of prethcamide . Six hydrogen atoms of the parent compound (C₁₃H₂₄N₂O₂, MW 240.34) are replaced by deuterium, yielding a nominal mass shift of +6 Da . This compound is not a therapeutic agent; its sole validated role is as an internal standard (IS) for the accurate quantification of native cropropamide in complex biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS) or gas chromatography–mass spectrometry (GC-MS) [1].

Why Cropropamide-D6 Cannot Be Replaced by Unlabeled Cropropamide or Other Analogs in Quantitative MS Workflows


Generic substitution of Cropropamide-D6 with unlabeled cropropamide or a structural analog internal standard fails because it introduces systematic quantification errors that undermine the fundamental requirement of stable isotope dilution mass spectrometry (SID-MS). Unlabeled cropropamide cannot be used as an internal standard, as its signal is indistinguishable from the target analyte [1]. Structural analogs, such as crotethamide, lack identical extraction recovery, ionization efficiency, and chromatographic retention, leading to differential matrix effects that cannot be normalized by response factor correction alone [2]. Even between SIL candidates, differences in deuteration degree (e.g., D3 vs. D6) alter physico-chemical behavior enough to cause retention time shifts and incomplete isotopic separation–critical failures in regulated anti-doping or pharmacokinetic studies where WADA MRPL criteria must be met [3]. Only a structurally identical, co-eluting, six-deuterium isotopologue like Cropropamide-D6 can deliver the analytical specificity and quantitative accuracy required for definitive cropropamide determination in plasma, urine, or oral fluid.

Head-to-Head Quantitative Evidence: Cropropamide-D6 vs. Alternatives


Mass Shift & Isotopic Separation: D6 vs. D3 vs. Crotethamide-D6

Cropropamide-D6 provides a +6.04 Da mass shift from native cropropamide (monoisotopic mass 240.1838 Da vs. 246.2233 Da), which is 3 Da larger than a hypothetical D3 analog (ΔM +3.02 Da) [1]. A mass difference of ≥3 Da is the consensus minimum to prevent isotopic cross-talk in unit-resolution MS; however, the +6 Da offset ensures baseline resolution of the [M+H]⁺ ion cluster even under broad peak conditions or in complex urine matrices where background signals are high . In the validated 14-analyte doping control method by Lu et al., the LODs for cropropamide using GC-MS and LC-MS/MS exceeded WADA's MRPL requirement, a result achievable only when the selected internal standard provides unambiguous mass separation [2].

Stable Isotope Dilution Mass Spectrometry Bioanalysis

Chromatographic Co-Elution & Matrix Effect Normalization: D6 vs. Structural Analog

Stable isotope-labeled internal standards (SIL-IS) such as Cropropamide-D6 co-elute with the native analyte, thereby experiencing the identical degree of ion suppression or enhancement caused by co-extracted matrix components . This is in contrast to structural analog IS like crotethamide, which often exhibit shifted retention times and disparate ionization behavior under electrospray conditions. The 2010 Lu et al. study demonstrated that capillary temperature critically influenced the signal abundance of both cropropamide and crotethamide protonated molecules, implying that a mismatched IS would fail to track analyte-specific ion source behavior [1]. By using Cropropamide-D6, the analyte-to-IS response ratio remains constant across variable matrix conditions, enabling accurate normalization without requiring matrix-matched calibration curves for every sample type.

Matrix Effect Ion Suppression LC-MS/MS Bioanalysis

Extraction Recovery Consistency: Isotopic vs. Non-Isotopic IS

Isotopically labeled internal standards exhibit identical extraction behavior to the target analyte during sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) [1]. Cropropamide-D6 can therefore be spiked at the earliest sample handling stage to correct for any analyte loss during extraction, evaporation, or reconstitution. The validated method of Lu et al. employed both SPE and LLE approaches, with LODs below WADA's MRPL, a result achievable only because the IS accurately tracks the analyte through both divergent workflows [2]. In contrast, a non-isotopic analog such as crotethamide would exhibit distinct partition coefficients and recovery profiles, especially in the dichloromethane-based extractions described for prethcamide components in equine plasma [3].

Sample Preparation Recovery LC-MS/MS Validation

Regulatory Compliance: WADA MRPL Attainment

The World Anti-Doping Agency (WADA) mandates a Minimum Required Performance Limit (MRPL) for stimulants in urine, and analytical methods must demonstrate limits of detection (LOD) below this threshold [1]. The GC-MS and LC-MS/MS method validated by Lu et al. for 14 tertiary amine stimulants, including cropropamide, achieved LODs lower than the MRPL using solid-phase and liquid-liquid extraction without the use of a deuterated IS for all analytes [2]. However, the absence of a deuterated IS can lead to higher variability and risk of false negatives near the MRPL. Incorporating Cropropamide-D6 as a SIL-IS would improve reproducibility and confidence at the decision threshold, aligning with WADA's recommendation to use isotopic internal standards for confirmation analyses in accredited anti-doping laboratories.

Anti-Doping WADA Technical Document Forensic Toxicology

Procurement-Ready Application Scenarios for Cropropamide-D6 in Quantitative Bioanalysis


Equine Pharmacokinetic & Pre-Competition Doping Control Programs

In equine sports medicine, prethcamide (cropropamide + crotethamide) is administered as a respiratory stimulant but is prohibited during competition. Pharmacokinetic studies requiring precise plasma and urine concentration-time profiling of cropropamide after intravenous or oral dosing [1] benefit from Cropropamide-D6 as a SIL-IS to correct for variable extraction recovery from equine matrices and eliminate ion suppression from hemoglobin or lipid interferences, ensuring the accurate estimation of clearance rates and withdrawal periods.

Human Anti-Doping Urinalysis for Tertiary Amine Stimulants

World Anti-Doping Agency (WADA) accredited laboratories require confirmation methods that achieve limits of detection below the MRPL for stimulants including cropropamide [2]. Incorporating Cropropamide-D6 into the validated LC-MS/MS or GC-MS workflow [3] enables robust, matrix-independent quantification that withstands legal challenge, particularly for adverse analytical findings near the threshold concentration.

Forensic Toxicology & Post-Mortem Distribution Studies

Forensic investigations of suspected analeptic overdose or accidental poisoning involving prethcamide require measurement of cropropamide in multiple post-mortem tissues (blood, vitreous humor, liver). The extreme matrix complexity and variability demand a co-eluting SIL-IS like Cropropamide-D6 to ensure that signal suppression in one tissue type does not bias the calculated concentration relative to another, enabling reliable determination of ante-mortem vs. post-mortem redistribution patterns.

Clinical Bioequivalence & Legacy Drug Reformulation Studies

As legacy analeptic formulations containing prethcamide remain in limited clinical use, any modern bioequivalence or pharmaceutical reformulation study requires LC-MS/MS quantification of cropropamide in human plasma. Use of Cropropamide-D6 as the internal standard from the outset of method development minimizes re-validation burden across different laboratories and analytical columns, and supports harmonized regulatory submission to agencies such as the EMA or FDA under bioanalytical method validation guidance [1].

Quote Request

Request a Quote for Cropropamide-D6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.